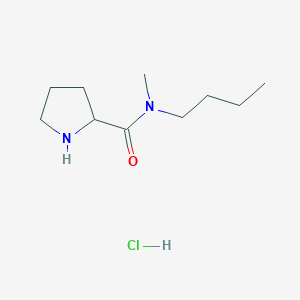

N-Butyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride

Description

Historical Context and Discovery

The development of this compound emerges from the broader historical context of pyrrolidine carboxamide research, which has its roots in the systematic study of proline derivatives and related heterocyclic compounds. The exploration of proline-derived compounds gained significant momentum during the latter half of the twentieth century, driven by their potential applications in asymmetric synthesis and organocatalysis. The pyrrolidine ring system, being a structural component of the naturally occurring amino acid proline, has served as a fundamental scaffold for numerous synthetic modifications.

Research into methylated pyrrolidine carboxamides began with the investigation of simple derivatives such as N-methyl-2-pyrrolidinecarboxamide hydrochloride, which has been documented with the Chemical Abstracts Service number 859537-16-9 and molecular weight of 164.64 grams per mole. The systematic expansion to include butyl substitutions represents a logical progression in the structure-activity relationship studies that have characterized this field of research. The development of these compounds has been particularly influenced by the recognition that structural modifications to the pyrrolidine carboxamide framework can significantly alter their chemical and biological properties.

The historical development of pyrrolidine chemistry has been closely intertwined with advances in amino acid chemistry, particularly the study of proline and its derivatives. The understanding that proline's unique cyclic structure confers distinctive conformational properties has driven extensive research into synthetic analogues and derivatives. This historical foundation has provided the theoretical and practical framework for the development of more complex derivatives such as this compound.

Nomenclature and Chemical Identifiers

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound name indicates a pyrrolidine ring system with a carboxamide functional group at the 2-position, further substituted with both butyl and methyl groups on the amide nitrogen, and existing as a hydrochloride salt. This nomenclature system provides unambiguous identification of the compound's structural features and stereochemical relationships.

The molecular formula for the base compound would be C₁₀H₂₀N₂O, with the hydrochloride salt adding one equivalent of hydrochloric acid. The structural relationship to related compounds in the pyrrolidine carboxamide family can be illustrated through comparison with simpler analogues. For instance, N-methyl-2-pyrrolidinecarboxamide hydrochloride has the molecular formula C₆H₁₃ClN₂O and molecular weight of 164.64 grams per mole, while the (2S)-N-methylpyrrolidine-2-carboxamide has the molecular formula C₆H₁₂N₂O and molecular weight of 128.17 grams per mole.

The International Chemical Identifier system provides additional structural specification through the generation of unique identifiers that encode the complete molecular structure. Related compounds in this family demonstrate the systematic nature of this identification system. For example, (2S)-N-methylpyrrolidine-2-carboxamide has been assigned specific identifiers that distinguish it from its racemic and other stereoisomeric forms. The systematic approach to nomenclature ensures that each structural variant within the pyrrolidine carboxamide family receives unique and unambiguous identification.

Table 1: Comparative Nomenclature and Molecular Data for Pyrrolidine Carboxamide Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| N-methyl-2-pyrrolidinecarboxamide hydrochloride | C₆H₁₃ClN₂O | 164.64 | 859537-16-9 |

| (2S)-N-methylpyrrolidine-2-carboxamide | C₆H₁₂N₂O | 128.17 | 52060-82-9 |

| (2R)-N-methylpyrrolidine-2-carboxamide hydrochloride | C₆H₁₃ClN₂O | 164.63 | 1986576-34-4 |

| N-butylpyrrolidine-2-carboxamide hydrochloride | C₉H₁₉ClN₂O | 206.71 | 1236266-64-0 |

Relevance in Contemporary Chemical Research

The significance of this compound in contemporary chemical research stems from its potential applications in multiple areas of synthetic and medicinal chemistry. Pyrrolidine carboxamide derivatives have demonstrated considerable utility as organocatalysts in asymmetric synthesis, particularly in reactions such as aldol condensations and Michael additions. The structural modifications present in this compound suggest potential for enhanced catalytic activity and selectivity compared to simpler analogues.

Research into proline-derived organocatalysts has revealed that structural modifications can significantly impact catalytic performance. Studies on alpha-methyl prolinamide organocatalysts have shown that even subtle changes in substitution patterns can lead to improved yields, diastereoselectivity, and enantioselectivity in asymmetric reactions. The incorporation of both butyl and methyl substituents in this compound represents a systematic approach to optimizing these catalytic properties.

The contemporary relevance of this compound class extends beyond organocatalysis into areas of pharmaceutical research. N-methyl-L-prolinamide derivatives have demonstrated diverse biological activities, including neuroprotective effects and anticonvulsant properties. These findings suggest that more complex derivatives such as this compound may possess similar or enhanced biological activities, making them subjects of considerable interest for drug discovery and development.

The field of heterocyclic chemistry continues to evolve with increasing emphasis on sustainable synthetic methodologies and green chemistry principles. The synthesis and application of pyrrolidine carboxamide derivatives align with these contemporary research priorities, as they often provide efficient pathways to complex molecular structures with minimal environmental impact. The development of this compound and related compounds contributes to this broader research landscape by expanding the available toolkit of synthetic intermediates and catalysts.

Table 2: Research Applications of Pyrrolidine Carboxamide Derivatives

| Application Area | Specific Use | Key Advantages | Representative Studies |

|---|---|---|---|

| Asymmetric Catalysis | Aldol reactions, Michael additions | High stereoselectivity, low catalyst loading | Structure-reactivity relationships studies |

| Pharmaceutical Research | Neuroprotective agents, anticonvulsants | Diverse biological activities | Biological activity assessments |

| Synthetic Chemistry | Building blocks, intermediates | Structural versatility, accessibility | Systematic synthetic studies |

| Green Chemistry | Sustainable catalysts | Reduced environmental impact | Process optimization research |

Scope and Objectives of the Review

This comprehensive review aims to establish a thorough understanding of this compound within the context of contemporary chemical research. The primary objective involves the systematic compilation and analysis of available structural, synthetic, and applications data for this compound and closely related analogues. Through careful examination of the existing literature and research findings, this review seeks to identify the unique properties and potential applications that distinguish this compound within the broader pyrrolidine carboxamide family.

The scope of this analysis encompasses the fundamental chemical properties that define this compound, including its structural characteristics, synthetic accessibility, and relationship to other members of the pyrrolidine carboxamide family. Particular attention is directed toward understanding how the specific substitution pattern influences the compound's chemical behavior and potential applications. The review examines the synthetic methodologies that enable access to this compound, drawing upon established procedures for related pyrrolidine derivatives.

Contemporary research trends in heterocyclic chemistry and organocatalysis provide the framework for evaluating the potential significance of this compound. The review considers how advances in asymmetric synthesis, pharmaceutical chemistry, and sustainable synthetic methodologies create opportunities for the application of this compound in various research contexts. The analysis specifically focuses on identifying research gaps and opportunities where this compound might contribute to advancing current understanding or capabilities.

The methodology employed in this review involves systematic analysis of available chemical literature, structural databases, and research publications related to pyrrolidine carboxamide chemistry. Comparative analysis with well-characterized analogues provides insights into the expected properties and behavior of this compound. The review synthesizes information from multiple sources to provide a comprehensive understanding of the compound's position within contemporary chemical research.

The ultimate objective of this review is to provide researchers with a comprehensive resource for understanding this compound and its potential applications. By establishing clear connections between structural features and chemical properties, the review aims to facilitate informed decision-making regarding the incorporation of this compound into research programs and synthetic strategies. The analysis provides the foundation for future research directions and applications development in this important area of heterocyclic chemistry.

Properties

IUPAC Name |

N-butyl-N-methylpyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-3-4-8-12(2)10(13)9-6-5-7-11-9;/h9,11H,3-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVDPPFMGGSACD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C(=O)C1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236263-39-0 | |

| Record name | 2-Pyrrolidinecarboxamide, N-butyl-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236263-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride typically involves the reaction of N-methylpyrrolidine with butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Biological Research

N-Butyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride has been investigated for its potential biological activities:

- Enzyme Inhibition : This compound has shown promise as an inhibitor of specific enzymes, particularly InhA from Mycobacterium tuberculosis. InhA is crucial for fatty acid biosynthesis, making it an attractive target for developing anti-tuberculosis agents. Studies indicate that this compound can inhibit InhA activity significantly, with efficacy exceeding 90% under optimized conditions .

- Antiproliferative Effects : Recent studies have highlighted the compound's cytotoxicity against various cancer cell lines, including A-549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). Certain derivatives of pyrrolidine carboxamides have demonstrated IC50 values lower than traditional chemotherapeutics like doxorubicin, suggesting potential in cancer therapy .

Pharmaceutical Applications

The compound's solubilizing properties make it relevant in pharmaceutical formulations:

- Drug Development : Its ability to enhance the solubility of poorly soluble drugs positions it as a valuable excipient in drug formulation. This compound can facilitate improved bioavailability of active pharmaceutical ingredients (APIs) through better solubilization .

- Therapeutic Potential : Beyond tuberculosis treatment, its mechanism of action suggests potential applications in other therapeutic areas, including antimicrobial and anticancer therapies. Ongoing research is focused on optimizing its structure for enhanced activity against resistant strains of pathogens .

Industrial Applications

In addition to its research applications, this compound is utilized in industrial settings:

- Specialty Chemicals Production : The compound serves as an intermediate in the synthesis of specialty chemicals used in various industries. Its unique properties allow for tailored modifications to create diverse chemical entities.

Case Study 1: Inhibition of InhA

A study conducted on a series of pyrrolidine carboxamides identified this compound as a potent inhibitor of InhA. The research involved high-throughput screening and structural optimization that led to significant improvements in binding affinity and selectivity against multidrug-resistant M. tuberculosis strains. The findings underscore the compound's potential as a lead candidate for new anti-tuberculosis drugs .

Case Study 2: Anticancer Activity

In a comparative study assessing various pyrrolidine derivatives for anticancer activity, this compound was found to exhibit substantial cytotoxic effects against multiple cancer cell lines. The research highlighted its mechanism of action involving apoptosis induction and cell cycle arrest, paving the way for further exploration in oncology .

Mechanism of Action

The mechanism of action of N-Butyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N-(sec-Butyl)-2-pyrrolidinecarboxamide Hydrochloride

- CAS : 1236255-05-2

- Molecular Formula : C₉H₁₉ClN₂O

- Molecular Weight : 206.71 g/mol

- Key Differences: Substituent: A sec-butyl group replaces the N-butyl-N-methyl configuration of the target compound. Safety: Classified as an irritant, suggesting greater handling precautions compared to the target compound .

N,N-Dimethyl-2-pyrrolidinecarboxamide Hydrochloride

- Molecular Structure : Two methyl groups replace the butyl and methyl substituents on the nitrogen.

- Key Differences: Smaller alkyl groups (dimethyl vs. butyl-methyl) likely increase polarity and reduce lipophilicity, which may affect membrane permeability or metabolic stability. Limited data on molecular weight or hazards, but structural simplicity could enhance synthetic accessibility .

4-Chloro-N-methylpyridine-2-carboxamide Hydrochloride

- CAS: Not explicitly provided.

- Molecular Formula : Estimated as C₇H₈Cl₂N₂O (base structure: pyridine ring with chloro and methylamide groups).

- Key Differences: Replacement of the pyrrolidine ring with a pyridine ring introduces aromaticity and a chlorine atom. Pyridine derivatives often exhibit distinct pharmacological profiles compared to pyrrolidines .

Research Implications

- Structural Modifications :

- Safety Considerations : The sec-butyl analog’s irritant classification highlights the importance of substituent-driven toxicity profiling .

Biological Activity

N-Butyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride is a synthetic compound belonging to the class of pyrrolidinecarboxamides. It is primarily utilized in biological and medicinal research due to its potential therapeutic effects, particularly in enzyme inhibition and protein-ligand interactions. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Synthetic Routes

The synthesis of this compound typically involves the reaction of N-methylpyrrolidine with butyl chloride in the presence of a base such as sodium hydroxide. The reaction conditions are controlled to optimize yield and purity.

Chemical Structure

The molecular formula for this compound is CHClNO, with a molecular weight of 218.72 g/mol. Its structure features a pyrrolidine ring substituted with butyl and methyl groups, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 218.72 g/mol |

| CAS Number | 1236263-39-0 |

| Solubility | Soluble in water |

This compound acts primarily through interactions with specific enzymes and receptors. It has been shown to inhibit certain enzymes, which can lead to alterations in cellular processes. This mechanism is crucial for its potential applications in pain management and as an anesthetic agent .

Enzyme Inhibition Studies

Research indicates that this compound functions as an inhibitor of enoyl acyl carrier protein reductase (InhA), a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. In vitro studies demonstrated that it exhibits potent inhibitory activity against InhA, with optimized compounds showing over 160-fold improvement in potency .

Case Studies and Research Findings

- Antimicrobial Activity : A study highlighted the compound's efficacy against multidrug-resistant strains of Mycobacterium tuberculosis, showcasing its potential as a novel antituberculosis agent .

- Analgesic Properties : Investigations into the analgesic properties revealed that this compound could act as a partial agonist at certain opioid receptors, providing pain relief without the severe side effects associated with traditional opioids .

- Protein-Ligand Interactions : The compound has been utilized in studies examining protein-ligand interactions, where it was found to modulate the activity of various receptors involved in neurotransmission .

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Enzyme Inhibition | Potent inhibitor of InhA from M. tuberculosis |

| Analgesic Properties | Partial agonist at opioid receptors |

| Protein Interaction | Modulates activity of neurotransmitter receptors |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-Butyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride, and how can reaction efficiency be optimized?

- Methodology : Begin with cyclization of precursor amines, followed by acylation using butyl chloride derivatives. A "one-pot" approach (common in pyrrolidine synthesis) can reduce intermediate isolation steps and improve yields . Purification via recrystallization in ethanol/water mixtures enhances purity. Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization .

- Optimization : Adjust stoichiometry of the acylation agent (e.g., N-butyl chloride) and reaction temperature (typically 60–80°C) to minimize side products. For scale-up, consider solvent sustainability (e.g., replacing dichloromethane with ethyl acetate) .

Q. How can researchers validate the structural identity and purity of this compound?

- Characterization : Use H-NMR and C-NMR to confirm the pyrrolidine backbone and substituents. For example, expect signals at δ 2.92 ppm (N-methyl protons) and δ 160.6 ppm (amide carbonyl carbons) .

- Purity Assessment : Employ reverse-phase HPLC with a C18 column (UV detection at 254 nm) and compare retention times against a reference standard. Acceptable purity thresholds for biological studies should exceed 95% .

Advanced Research Questions

Q. What analytical strategies are effective for identifying synthetic impurities in this compound?

- Impurity Profiling : Use high-resolution LC-MS to detect byproducts (e.g., unreacted intermediates or degradation products). For structural elucidation, isolate impurities via preparative HPLC and analyze with H-NMR and FTIR .

- Case Study : In analogous hydrochloride compounds, impurities like N-demethylated derivatives were identified at ~0.5% using gradient elution (acetonitrile/0.1% formic acid) .

Q. How can the stereochemical stability of this compound be evaluated under varying storage conditions?

- Stability Studies : Conduct accelerated degradation tests at 40°C/75% relative humidity (ICH Q1A guidelines). Monitor enantiomeric purity via chiral HPLC (e.g., Chiralpak® IC column) with a polar organic mobile phase .

- Findings : Hydrochloride salts of pyrrolidine derivatives typically show greater stability in anhydrous environments. Use nitrogen-blanketed storage to prevent oxidation .

Q. What methodologies enable the resolution of enantiomers in this compound during synthesis?

- Chiral Separation : Employ diastereomeric salt formation using (+)- or (-)-tartaric acid. Alternatively, use immobilized cellulose-based chiral stationary phases for preparative-scale separation .

- Validation : Confirm enantiomeric excess (ee) via circular dichroism (CD) spectroscopy or polarimetry. Target >99% ee for pharmacological applications .

Contradictions and Mitigation Strategies

- Synthesis Yield Variability : While one-pot methods improve efficiency (yields ~17–92% in related compounds ), competing side reactions (e.g., over-alkylation) may require tailored catalysts (e.g., Lewis acids) or microwave-assisted heating for reproducibility.

- Analytical Discrepancies : Disparities in impurity profiles between HPLC and NMR data can arise from volatile byproducts. Cross-validate with gas chromatography-mass spectrometry (GC-MS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.